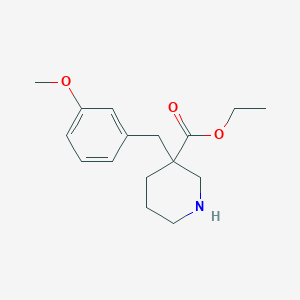
Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due
Biological Activity
Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxybenzyl group and an ethyl ester at the carboxylic acid position. This structural configuration is significant for its biological interactions, as the methoxy group can influence lipophilicity and receptor binding.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the methoxy group allows for potential hydrogen bonding interactions, which can enhance binding affinity to target proteins. The piperidine moiety is known to interact with neurotransmitter receptors, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various bacterial strains. The compound's structural features suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Piperidine derivative A | 10 | S. aureus |
| Piperidine derivative B | 15 | E. coli |
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may similarly affect cancer cell viability.
- Case Study : A study demonstrated that a piperidine derivative exhibited an IC50 value of 12 µM against human cancer cell lines, indicating significant cytotoxicity. Further exploration into the structure-activity relationship (SAR) revealed that modifications at the benzyl position could enhance activity.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing cell viability, apoptosis induction, and receptor binding affinity:
- Cell Viability Assay : Using MTT assays, the compound was tested on various cancer cell lines, showing a dose-dependent decrease in viability.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound compared to controls.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the piperidine ring or the methoxy group can significantly alter biological activity. For example, increasing the length of the alkyl chain on the piperidine ring has been associated with enhanced receptor binding and improved therapeutic efficacy.
Properties
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-15(18)16(8-5-9-17-12-16)11-13-6-4-7-14(10-13)19-2/h4,6-7,10,17H,3,5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRGJHLPIZYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














